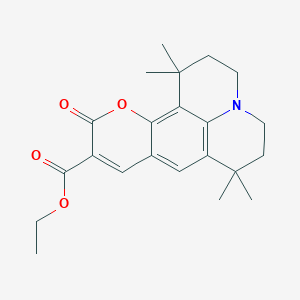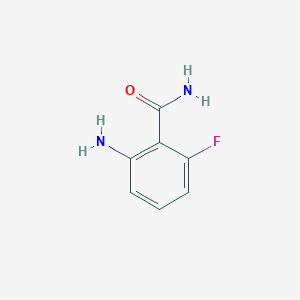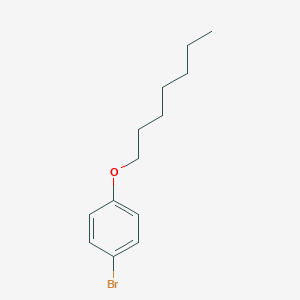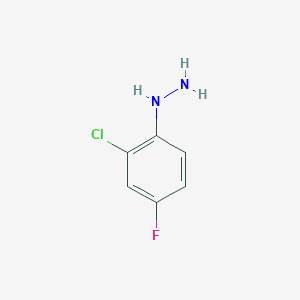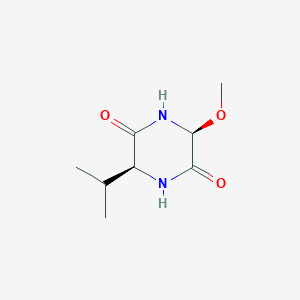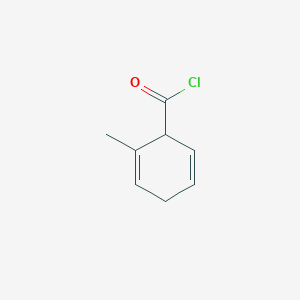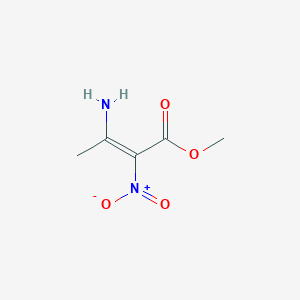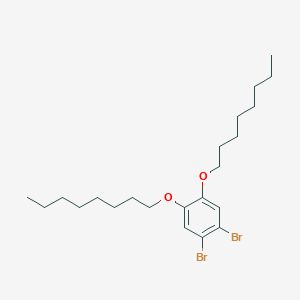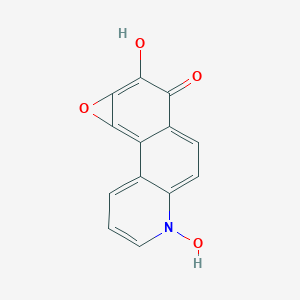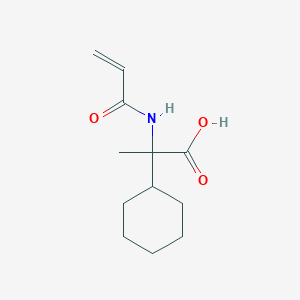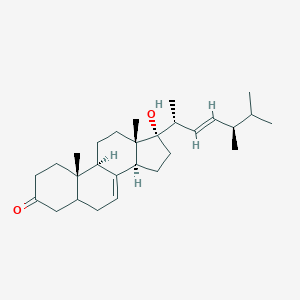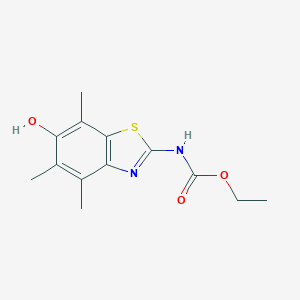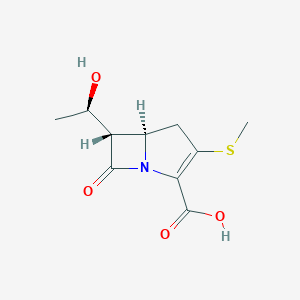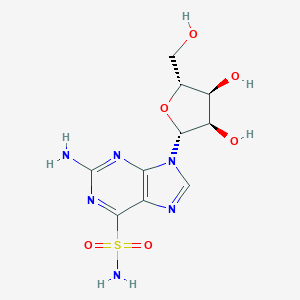
Sulfonosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonosine is a chemical compound that belongs to the class of sulfonamides. It is a potent inhibitor of the enzyme dihydropteroate synthase, which plays a crucial role in the synthesis of folic acid in bacteria. Due to its unique chemical structure and mode of action, sulfonosine has gained significant attention in the field of scientific research.
Mecanismo De Acción
Sulfonosine exerts its antibacterial and antiviral activity by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. Folic acid is an essential nutrient for bacteria and viruses, and its inhibition leads to the disruption of their metabolic pathways, ultimately resulting in their death.
Efectos Bioquímicos Y Fisiológicos
Sulfonosine has been shown to have minimal toxicity in vitro and in vivo studies. It does not affect mammalian cell growth or cause any significant adverse effects. However, it can cause hypersensitivity reactions in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of sulfonosine is its broad-spectrum antibacterial and antiviral activity. It is effective against a wide range of pathogens, making it a promising candidate for the development of novel antibiotics and antiviral agents. However, sulfonosine's low solubility in water can limit its use in some experimental settings.
Direcciones Futuras
Several future directions can be pursued to further explore the potential of sulfonosine. One of the areas of interest is the development of sulfonosine-based antibiotics and antiviral agents. Moreover, the investigation of sulfonosine's potential as a chemotherapeutic agent for the treatment of cancer is another promising avenue of research. Additionally, the development of novel synthesis methods for sulfonosine can improve its solubility and bioavailability, making it more suitable for clinical use.
Conclusion:
In conclusion, sulfonosine is a potent inhibitor of dihydropteroate synthase with broad-spectrum antibacterial and antiviral activity. Its unique mechanism of action and minimal toxicity make it a promising candidate for the development of novel antibiotics and antiviral agents. Further research is warranted to explore its potential in other areas of medicine, such as cancer treatment.
Métodos De Síntesis
Sulfonosine can be synthesized using various methods, including the reaction of 4-amino-5-methyl-2-methylamino-pyrimidine with 4-nitrobenzenesulfonyl chloride in the presence of a base. The reaction yields sulfonosine as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
Sulfonosine has been extensively studied for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. In addition to its antibacterial activity, sulfonosine has also been investigated for its potential as an antiviral agent. Studies have shown that sulfonosine can inhibit the replication of herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
Propiedades
Número CAS |
123002-39-1 |
|---|---|
Nombre del producto |
Sulfonosine |
Fórmula molecular |
C10H14N6O6S |
Peso molecular |
346.32 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6-sulfonamide |
InChI |
InChI=1S/C10H14N6O6S/c11-10-14-7-4(8(15-10)23(12,20)21)13-2-16(7)9-6(19)5(18)3(1-17)22-9/h2-3,5-6,9,17-19H,1H2,(H2,11,14,15)(H2,12,20,21)/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
MJTPWFJOPBGTTM-UUOKFMHZSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2S(=O)(=O)N)N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2S(=O)(=O)N)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2S(=O)(=O)N)N |
Sinónimos |
2-amino-9-beta-ribofuranosylpurine-6-sulfonamide sulfonosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



